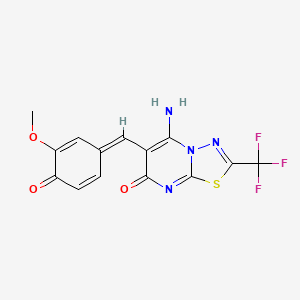
Srpin803
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Srpin803: is a thiadiazolopyrimidinone-based compound known for its potent inhibitory effects on serine-arginine protein kinase 1 (SRPK1) and casein kinase 2 (CK2). It is a cell-permeable, bioavailable, and non-toxic compound that has shown significant potential in various biological and medical applications, particularly in the inhibition of angiogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Srpin803 involves the formation of a thiadiazolopyrimidinone core structure. The key steps include the condensation of 4-hydroxy-3-methoxybenzaldehyde with appropriate amines and trifluoromethylated reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized by high-performance liquid chromatography (HPLC) to confirm its purity and identity .
Análisis De Reacciones Químicas
Types of Reactions: Srpin803 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl and imino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in solvents like DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound .
Aplicaciones Científicas De Investigación
Srpin803 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on various biochemical pathways
Biology: Employed in research on cell signaling, particularly in the context of angiogenesis and alternative splicing
Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by abnormal angiogenesis, such as cancer and age-related macular degeneration
Industry: Utilized in the development of new anti-angiogenic drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
Srpin803 exerts its effects by inhibiting the activity of SRPK1 and CK2. These kinases play crucial roles in the regulation of alternative splicing and cell signaling pathways. By inhibiting these kinases, this compound effectively reduces the production of vascular endothelial growth factor (VEGF), thereby suppressing angiogenesis. The compound’s dual inhibitory action on SRPK1 and CK2 makes it a potent anti-angiogenic agent .
Comparación Con Compuestos Similares
Srpin340: Another SRPK1 inhibitor, but Srpin803 has shown higher efficacy in inhibiting VEGF production
CK2 Inhibitors: Compounds like TBB (4,5,6,7-tetrabromobenzotriazole) also inhibit CK2 but lack the dual inhibitory action seen in this compound
Uniqueness: this compound’s uniqueness lies in its dual inhibition of SRPK1 and CK2, which provides a synergistic effect in suppressing angiogenesis. This dual action makes it more effective than compounds that target only one of these kinases .
Propiedades
Fórmula molecular |
C14H9F3N4O3S |
|---|---|
Peso molecular |
370.31 g/mol |
Nombre IUPAC |
5-amino-6-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H9F3N4O3S/c1-24-9-5-6(2-3-8(9)22)4-7-10(18)21-13(19-11(7)23)25-12(20-21)14(15,16)17/h2-5H,18H2,1H3/b6-4+ |
Clave InChI |
JCSNCMXWHKOYJB-GQCTYLIASA-N |
SMILES isomérico |
COC1=C/C(=C/C2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)/C=CC1=O |
SMILES canónico |
COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C(F)(F)F)N)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


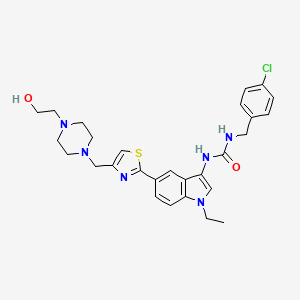
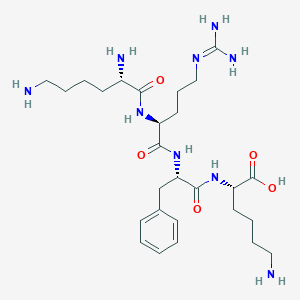
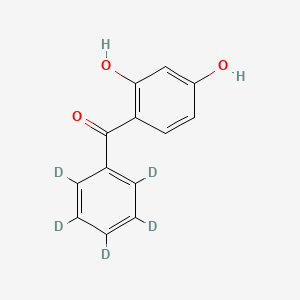

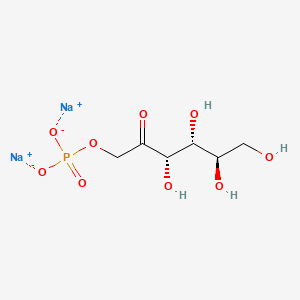
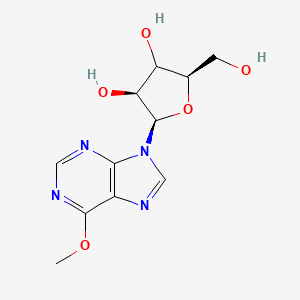
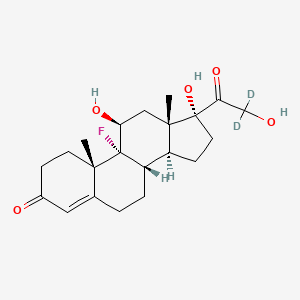

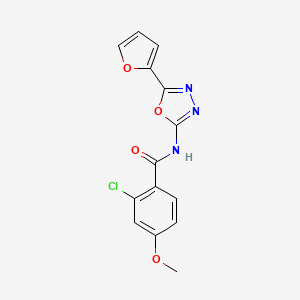

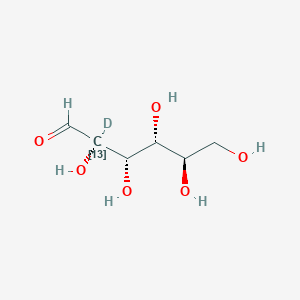
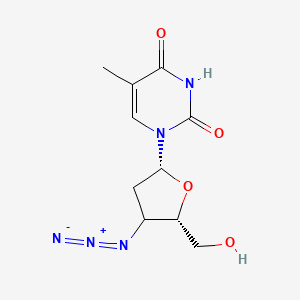
![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)

